3-(BENZENESULFONYL)-N,N-BIS(2-METHYLPROPYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a triazoloquinazoline core, and bis(2-methylpropyl)amine substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets.
Mode of Action
Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This suggests that the compound could interact with its targets, leading to changes in their function.
Biochemical Pathways
Given the broad biological activity of triazole compounds , it is likely that multiple pathways could be affected.
Result of Action
Given the broad biological activity of triazole compounds , it is likely that the compound could have multiple effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline core.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through sulfonylation reactions using benzenesulfonyl chloride and a suitable base.
Attachment of Bis(2-methylpropyl)amine: The final step involves the alkylation of the triazoloquinazoline core with bis(2-methylpropyl)amine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the benzenesulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
3-(Benzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzenesulfonyl)-7-chloro-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Pyrazolo[3,4-d]pyrimidine derivatives
- 5-Amino-1,2,3-triazoles
Uniqueness
3-(Benzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine stands out due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N,N-bis(2-methylpropyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c1-16(2)14-27(15-17(3)4)21-19-12-8-9-13-20(19)28-22(24-21)23(25-26-28)31(29,30)18-10-6-5-7-11-18/h5-13,16-17H,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJABDIWCVKETJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=NC2=C(N=NN2C3=CC=CC=C31)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.